![molecular formula C15H12N4O B2558908 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone CAS No. 241132-34-3](/img/structure/B2558908.png)
1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone
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Description
Scientific Research Applications
Anti-Inflammatory Effects
Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Numerous pyrimidines have been found to display potent anti-inflammatory effects .
Antiviral Activity
While specific studies on this compound are limited, pyrimidines in general have shown antiviral activity. Further investigations could explore its potential as an antiviral agent, especially against specific viruses .
Anti-HIV-1 Activity
Indole derivatives, which share structural similarities with pyrimidines, have been studied for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives have been evaluated as anti-HIV-1 agents. Although not directly related to our compound, this information highlights the broader context of antiviral research .
PARP-1 Inhibition
Among pyrimidine derivatives, compound 14p has demonstrated strong inhibitory effects on the enzyme PARP-1 (IC50 0.023 M). PARP-1 plays a crucial role in DNA repair and cell survival, making it an interesting target for drug development .
Conclusion
properties
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)phenyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-17-8-5-14(18-15)11-1-3-12(4-2-11)19-9-6-13(20)7-10-19/h1-10H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWXBSJNGHLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone |
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